3-(4-Morpholinylmethyl)morpholine 2HCl
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Overview
Description
3-(4-Morpholinylmethyl)morpholine 2HCl is a chemical compound that features two morpholine rings connected by a methylene bridge. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-ylmethyl)morpholine typically involves the Mannich reaction, which is a three-component condensation reaction involving an active hydrogen compound, formaldehyde, and a secondary or tertiary amine . The reaction conditions usually require a controlled environment with specific temperature and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of 3-(4-Morpholinylmethyl)morpholine 2HCl often involves large-scale Mannich reactions, utilizing automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-ylmethyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine rings can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized morpholine compounds.
Scientific Research Applications
3-(4-Morpholinylmethyl)morpholine 2HCl has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Morpholinylmethyl)morpholine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Similar Compounds
3-(Morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione: This compound also features a morpholine ring and is used in similar applications.
3-Methoxy-4-(morpholin-4-yl)aniline: Another morpholine derivative with distinct chemical properties.
Uniqueness
3-(4-Morpholinylmethyl)morpholine 2HCl is unique due to its dual morpholine rings connected by a methylene bridge, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various research applications.
Properties
IUPAC Name |
3-(morpholin-4-ylmethyl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11;;/h9-10H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQCAPLVSZBQDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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